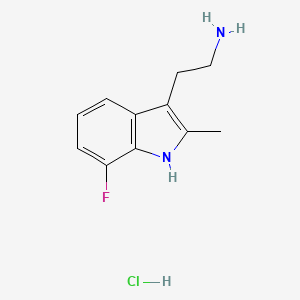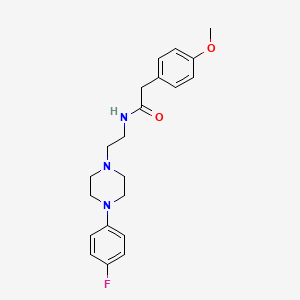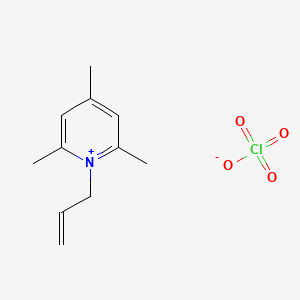
1H-インダゾール-4-アミン
概要
説明
1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality 1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
1H-インダゾール-4-アミンを含むインダゾール誘導体は、有意な抗癌活性を有することが判明している . 例えば、インダゾール系化合物であるニラパリブは、再発性上皮性卵巣がん、卵管がんまたは原発性腹膜がん、乳がん、前立腺がんの治療に広く使用されている抗癌剤である .
降圧作用
インダゾール含有化合物は、降圧作用を有することが報告されている . これらの化合物は、呼吸器疾患の治療のためにホスホイノシチド3-キナーゼδの選択的阻害剤として使用することができる .
抗うつ効果
インダゾール誘導体は、その潜在的な抗うつ効果についても研究されている . インダゾールのユニークな構造により、さまざまな神経伝達物質系と相互作用することができ、うつ病の治療に活用できる可能性がある .
抗炎症活性
1H-インダゾール-4-アミンとその誘導体は、抗炎症活性を示している . これは、新しい抗炎症薬の開発のための潜在的な候補となる .
抗真菌および抗菌特性
4-アミノ-1H-インダゾール-6-オール塩酸塩誘導体は、抗菌、抗真菌、抗結核活性で応用が見られる. ある研究では、6-ニトロ-1H-インダゾールの誘導体を合成し、さまざまな生物活性について評価した結果、許容できる結果が得られた.
HIV治療
1H-インダゾール-4-アミンの誘導体である7-ブロモ-4-クロロ-1H-インダゾール-3-アミンは、HIV-1感染症の治療のための強力なカプシド阻害剤であるレナカパビル合成に使用される .
作用機序
Target of Action
1H-indazol-4-amine, also known as 4-Amino-1H-indazole, is a compound that has been found to target several kinases. One of the primary targets of 4-Amino-1H-indazole is the leukocyte-specific protein tyrosine kinase (Lck) . Lck plays a critical role in signal transduction pathways that regulate cell growth, differentiation, activation, and transformation .
Mode of Action
The 4-Amino-1H-indazole interacts with its target, Lck, by binding at the ATP-binding site of the kinase . This inhibits the kinase’s activity, preventing it from catalyzing the transfer of the terminal phosphate group of ATP to its substrate. This inhibition disrupts the signaling cascade that the kinase is involved in, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Lck by 4-Amino-1H-indazole affects several biochemical pathways. Lck is involved in the induction of protein tyrosine kinase (PTK) activity by the T-cell antigen receptor (TCR). This is essential for triggering the proliferation and differentiation of resting T cells into effector T cells . By inhibiting Lck, 4-Amino-1H-indazole disrupts this process, potentially affecting immune responses.
Result of Action
The molecular and cellular effects of 4-Amino-1H-indazole’s action primarily involve the inhibition of cell growth. For instance, one derivative of 4-Amino-1H-indazole was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
生化学分析
Biochemical Properties
Indazole derivatives, which include 4-Amino-1H-indazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells . This suggests that 4-Amino-1H-indazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indazole derivatives can inhibit the protein expression of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway . This suggests that 4-Amino-1H-indazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that indazole derivatives can exhibit different effects at different dosages .
Metabolic Pathways
It is known that indazole derivatives can suppress the immune system via the kynurenine pathway .
Transport and Distribution
It is known that indazole derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that indazole derivatives can be localized in various subcellular compartments .
特性
IUPAC Name |
1H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELYEBAXHZXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902773 | |
| Record name | NoName_3327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What do we know about the structure of 1H-indazol-4-amine and its derivatives from a computational chemistry perspective?
A1: While specific spectroscopic data for 1H-indazol-4-amine isn't directly provided in the given research, studies utilize computational chemistry to evaluate its derivatives. For example, research has explored the corrosion inhibition properties of six 1H-indazole derivatives using density functional theory (DFT) calculations at the B3LYP/6-31G++(d,p) and HF/6-31G++(d,p) levels of theory. [] This approach allowed researchers to calculate crucial molecular properties like EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. These parameters provide insights into the reactivity and potential behavior of these molecules in various chemical environments.
Q2: How does the structure of 1H-indazol-4-amine derivatives impact their activity as enzyme inhibitors?
A2: Research highlights the structure-activity relationship (SAR) of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). [, ] While the exact modifications aren't detailed in the abstracts, the studies suggest that introducing specific substituents on the N-4-pyrimidinyl and/or the indazole ring system can significantly impact the inhibitory activity against Lck. This finding underscores the importance of SAR studies in optimizing drug candidates for enhanced potency and selectivity.
Q3: Are there any crystallographic studies available that shed light on how 1H-indazol-4-amine derivatives interact with their protein targets?
A3: Yes, there are crystal structures available that provide valuable insights into the binding mode of 1H-indazol-4-amine derivatives with enzymes. For instance, the crystal structure of human indoleamine 2,3-dioxygenase 1 (hIDO1) complexed with 6-Bromo-1H-indazol-4-amine has been solved. [] This structure allows researchers to visualize the specific interactions between the inhibitor and the active site of hIDO1, paving the way for structure-based drug design efforts.
Q4: Has 1H-indazol-4-amine or its derivatives demonstrated potential for use in medicinal chemistry?
A4: Research suggests that 1H-indazol-4-amine derivatives show promise in medicinal chemistry. For example, N-4-Pyrimidinyl-1H-indazol-4-amine derivatives exhibit inhibitory activity against Lck, a key regulator of T-cell activation. [] This finding suggests their potential application in developing novel immunosuppressive agents for treating autoimmune diseases and preventing organ transplant rejection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2566336.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)


![2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2566346.png)



![N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2566353.png)




